7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 634564-42-4
VCID: VC21386443
InChI: InChI=1S/C20H10ClFN2O3S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(22)5-2-10)24(19(26)18(15)27-14)20-23-7-8-28-20/h1-9,16H
SMILES: C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F
Molecular Formula: C20H10ClFN2O3S
Molecular Weight: 412.8g/mol

7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 634564-42-4

Cat. No.: VC21386443

Molecular Formula: C20H10ClFN2O3S

Molecular Weight: 412.8g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 634564-42-4

Specification

CAS No. 634564-42-4
Molecular Formula C20H10ClFN2O3S
Molecular Weight 412.8g/mol
IUPAC Name 7-chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C20H10ClFN2O3S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(22)5-2-10)24(19(26)18(15)27-14)20-23-7-8-28-20/h1-9,16H
Standard InChI Key HNTFMKPNYPDJBX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F
Canonical SMILES C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F

Introduction

Molecular Formula and Weight

  • Molecular Formula: C18H10ClFN2O3S

  • Molecular Weight: Approximately 388.8 g/mol

Key Features

  • The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound's reactivity and potential biological activity.

  • The thiazole ring is often associated with antimicrobial and antifungal properties.

Synthesis Pathway

While specific synthetic methods for this compound are not directly available, it is likely synthesized through multi-step reactions involving:

  • Formation of the chromeno-pyrrole core:

    • This could involve cyclization reactions starting from substituted phenols and amino acids or their derivatives.

  • Introduction of the thiazole ring:

    • Thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis using thiourea or related compounds with α-halo ketones or aldehydes.

  • Functional group modifications:

    • Chlorination at position 7 and fluorination of the phenyl ring can be achieved through selective halogenation reactions.

  • Final assembly:

    • Coupling reactions or cyclization steps may bring together the chromeno-pyrrole core and the thiazole moiety.

Potential Applications

Heterocyclic compounds like this one are known for their diverse pharmacological activities. Based on structural analogs:

  • Antimicrobial Activity:

    • The thiazole group is commonly associated with antibacterial and antifungal properties. Compounds with similar structures have shown activity against Staphylococcus aureus and Chromobacterium violaceum .

  • Anticancer Potential:

    • The chromeno-pyrrole scaffold is found in several anticancer agents due to its ability to interact with DNA or inhibit key enzymes in cancer cell proliferation .

  • Antioxidant Properties:

    • The fused aromatic systems may confer antioxidant activity by scavenging free radicals.

Mechanism of Action

The precise mechanism would depend on its target but could involve:

  • Inhibition of microbial enzymes by binding to active sites.

  • Intercalation into DNA strands in cancer cells, disrupting replication processes.

  • Modulation of oxidative stress pathways.

Spectroscopic Characterization

To confirm its structure, the following spectroscopic techniques would be employed:

TechniqueExpected Observations
IR SpectroscopyPeaks for N-H (around 3200 cm⁻¹), C=O (1700 cm⁻¹), C-Cl (700 cm⁻¹).
¹H NMRSignals for aromatic protons (7–8 ppm), thiazole CH (6–7 ppm).
¹³C NMRPeaks for carbonyl carbons (~190 ppm), aromatic carbons (~120–160 ppm).
Mass SpectrometryMolecular ion peak at ~389 m/z corresponding to molecular weight.

Comparative Analysis with Analogous Compounds

FeatureThis CompoundAnalogous Compounds
Core StructureChromeno-pyrrole fused with thiazolePyrrole derivatives or isolated chromene systems
Biological ActivityLikely antimicrobial, anticancerAntifungal (e.g., hydrazone-bearing pyrroles)
Halogen SubstituentsChlorine and fluorine enhance lipophilicity and electronic effectsOften absent or replaced by alkyl groups

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